molecular formula C19H28N4O B2640559 Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415455-59-1

Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone

Katalognummer B2640559
CAS-Nummer: 2415455-59-1
Molekulargewicht: 328.46
InChI-Schlüssel: OVBAIAUBAXVLKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as CPI-455, is a novel small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes, including inflammation, cancer, and immune response. CPI-455 has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in various diseases.

Wirkmechanismus

BET proteins are chromatin readers that recognize acetylated lysine residues on histones and other proteins. By binding to acetylated chromatin, BET proteins recruit transcriptional co-activators and RNA polymerase II to promote gene expression. Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated chromatin and inhibiting the transcription of target genes.
Biochemical and Physiological Effects:
Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to have potent inhibitory activity against BET proteins, with an IC50 value of 37 nM for BRD4. Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, as well as reduce the expression of pro-inflammatory cytokines in immune cells. In addition, Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to enhance the activity of existing chemotherapeutic agents, suggesting a potential synergistic effect.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins, as well as its ability to inhibit the transcription of target genes. However, Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has several limitations, including its complex synthesis, limited solubility, and potential off-target effects.

Zukünftige Richtungen

There are several future directions for the development of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone and other BET inhibitors. First, further preclinical studies are needed to evaluate the efficacy and safety of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone in various disease models. Second, clinical trials are needed to evaluate the therapeutic potential of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone in cancer, inflammation, and autoimmune disorders. Third, the development of more potent and selective BET inhibitors with improved pharmacological properties is needed. Fourth, the identification of biomarkers that can predict the response to BET inhibitors is needed to improve patient selection and treatment outcomes. Finally, the combination of BET inhibitors with other targeted therapies, such as immune checkpoint inhibitors or epigenetic modifiers, may provide a more effective and personalized approach to cancer treatment.

Synthesemethoden

The synthesis of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone involves a multistep process that includes the preparation of the key intermediate, cyclohexylamine, followed by the coupling reaction with pyrimidine-4-carboxylic acid and piperidine-1-carboxylic acid. The final product is obtained by the reaction of the intermediate with cyclopropyl isocyanate. The synthesis of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone is a complex process that requires expertise in organic chemistry and is carried out under strict quality control measures.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BET proteins have been shown to play a critical role in promoting tumor growth and survival by regulating the expression of oncogenes. Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to enhance the efficacy of existing chemotherapeutic agents.
In inflammation and autoimmune disorders, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines and chemokines. Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c24-19(15-4-2-1-3-5-15)22-12-9-17(10-13-22)23(16-6-7-16)18-8-11-20-14-21-18/h8,11,14-17H,1-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAIAUBAXVLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.